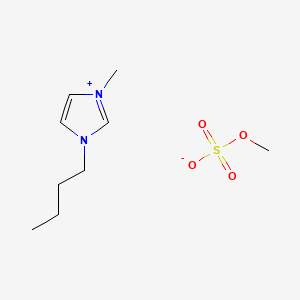
1-丁基-3-甲基咪唑甲基硫酸盐
描述
1-Butyl-3-methylimidazolium methyl sulfate, also known as BMIMMeSO4, is an ionic liquid . Its empirical formula is C9H18N2O4S and its molecular weight is 250.32 . It is a halogen-free ionic liquid .
Synthesis Analysis
While specific synthesis details for 1-Butyl-3-methylimidazolium methyl sulfate were not found, a related compound, 1-butyl-3-methylimidazolium nitrate, has been studied. The crystal structures of two polymorphic forms of 1-butyl-3-methylimidazolium nitrate were reported .
Chemical Reactions Analysis
While specific chemical reactions involving 1-Butyl-3-methylimidazolium methyl sulfate were not found, a related compound, 1-butyl-3-methylimidazolium nitrate, has been studied. The study revealed evidence of two different polymorphs and significant temperature-dependent conformational changes .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Butyl-3-methylimidazolium methyl sulfate include a density of 1.21 g/mL at 20 °C and a refractive index n20/D 1.476-1.482 . Further details about its physical and chemical properties were not found in the search results.
科学研究应用
Green Biorefining Technologies
1-Butyl-3-methylimidazolium methyl sulfate: is recognized for its ability to dissolve and fractionate lignocellulosic biomass. This property is pivotal in developing green biorefining technologies. A complete dissolution of lignocellulose at elevated temperatures can lead to the partial degradation of the ionic liquid, but this compound’s thermal stability makes it suitable for prolonged treatment .
Thermal Stability Analysis
The thermal stability of 1-Butyl-3-methylimidazolium methyl sulfate is of significant interest. Studies have utilized various analytical techniques to characterize the degradation products formed during thermal treatment. This research is essential for understanding the compound’s behavior under high-temperature conditions and its potential applications in processes requiring thermal resistance .
Catalysis
Ionic liquids, including 1-Butyl-3-methylimidazolium methyl sulfate , are used as catalysts due to their unique ionic nature and high reactivity. They facilitate a range of chemical reactions by providing an alternative reaction medium that can enhance reaction rates and selectivity .
Electrolytes for Batteries
This compound acts as an electrolyte in battery applications. Its ionic properties contribute to the efficient conduction of electricity within the battery, which is crucial for the performance and longevity of energy storage devices .
Metal Recovery
In the field of metal recovery, 1-Butyl-3-methylimidazolium methyl sulfate is employed to recover metals from various sources. Its ability to act as a solvent and stabilize metal ions makes it a valuable tool in hydrometallurgy and recycling processes .
Chromatographic Separations
The compound is also utilized in chromatographic separations. Its unique properties as an ionic liquid can improve the separation of compounds in analytical and preparative chromatography, leading to more efficient and accurate analysis .
安全和危害
未来方向
One of the most promising applications of ionic liquids (ILs) with 1-butyl-3-methylimidazolium (bmim) cation is based on their unique ability to dissolve and fractionate lignocellulosic biomass, allowing for the development of green biorefining technologies . This suggests that future research and development efforts may focus on optimizing this process and exploring other potential applications of these ionic liquids.
作用机制
Target of Action
1-Butyl-3-methylimidazolium methyl sulfate, also known as BMIMMeSO4, is an ionic liquid . Its primary targets are biopolymers and lignocellulosic biomass . It has a unique ability to dissolve and fractionate these substances, which makes it a promising tool for the development of green biorefining technologies .
Mode of Action
BMIMMeSO4 interacts with its targets through a process of dissolution and fractionation . The compound’s cation and anion, devoid of molecular solvation shells, ensure an exceptionally high dissolving power . This interaction leads to the formation of 1-alkyl imidazoles through a nucleophilic substitution S N 2 mechanism .
Biochemical Pathways
The biochemical pathways affected by BMIMMeSO4 primarily involve the dissolution and fractionation of biopolymers and lignocellulosic biomass . The downstream effects of these processes include the formation of various degradation products, including monomeric and dimeric alkyl substituted imidazoles, alcohols, alkyl amines, methyl and butyl acetates, and N-alkylamides .
Pharmacokinetics
It’s worth noting that the compound’s thermal stability and chemical stability are high, which could potentially impact its bioavailability .
Result of Action
The action of BMIMMeSO4 results in the dissolution and fractionation of biopolymers and lignocellulosic biomass . This process allows for the development of green biorefining technologies . Additionally, the compound’s action can lead to the formation of various degradation products .
Action Environment
The action of BMIMMeSO4 is influenced by environmental factors such as temperature . Prolonged treatment at elevated temperatures can cause the partial degradation of the ionic liquid . The accumulation of thermal degradation products in turn affects the compound’s physico-chemical properties and thermal stability .
属性
IUPAC Name |
1-butyl-3-methylimidazol-3-ium;methyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2.CH4O4S/c1-3-4-5-10-7-6-9(2)8-10;1-5-6(2,3)4/h6-8H,3-5H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMNKNZDROKJHP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1)C.COS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10477461 | |
| Record name | BMIMMeSO4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10477461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-3-methylimidazolium methyl sulfate | |
CAS RN |
401788-98-5 | |
| Record name | 1-Butyl-3-methylimidazolium methylsulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=401788-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butyl-3-methylimidazolium methylsulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0401788985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butyl-3-methylimidazolium methylsulfate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=746786 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | BMIMMeSO4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10477461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1-Butyl-3-methylimidazolium methylsulfate?
A1: The molecular formula of 1-Butyl-3-methylimidazolium methylsulfate is C10H20N2O4S, and its molecular weight is 252.34 g/mol.
Q2: What spectroscopic techniques are used to characterize [BMIM][MeSO4]?
A2: [BMIM][MeSO4] can be characterized using various spectroscopic techniques, including:
- Fourier Transform Infrared Spectroscopy (FTIR): Identifies functional groups and their interactions. [, , ]
- Raman Spectroscopy: Offers insights into molecular vibrations and interactions, particularly useful in studying hydrogen bonding and structural changes. [, ]
- Sum Frequency Generation Vibrational Spectroscopy (SFG-VS): A surface-sensitive technique used to determine the orientation of ions at the interface of ionic liquids. [, , , ]
- X-ray Photoelectron Spectroscopy (XPS): Analyzes the elemental composition and chemical states of elements present in a material. []
Q3: Is 1-Butyl-3-methylimidazolium methylsulfate thermally stable?
A3: [BMIM][MeSO4] exhibits good thermal stability compared to many conventional solvents. Thermogravimetric analysis (TGA) revealed that it starts to decompose at temperatures above 200°C. [, ]
Q4: How does the alkyl chain length in 1-alkyl-3-methylimidazolium methylsulfate affect its properties?
A4: Increasing the alkyl chain length generally leads to:
- Decreased density. [, ]
- Increased viscosity. [, , , ]
- Decreased solubility in water. []
- Lower critical solution temperatures (UCST) in solvents except for n-alkanes. []
Q5: Can 1-Butyl-3-methylimidazolium methylsulfate be used as a catalyst?
A5: While not a catalyst itself, [BMIM][MeSO4] shows potential as a solvent and reaction medium for various catalytic reactions due to its unique properties:
- High ionic conductivity: Facilitates ionic reactions. [, ]
- Good solvating power: Dissolves a wide range of organic and inorganic compounds. []
Q6: How does [BMIM][MeSO4] impact enzymatic reactions?
A6: [BMIM][MeSO4] can significantly affect enzyme kinetics. Studies on horseradish peroxidase demonstrated changes in Km (Michaelis constant) and kcat (catalytic rate constant) values, indicating altered substrate binding affinity and catalytic efficiency in the presence of the ionic liquid. []
Q7: What are the main applications of 1-Butyl-3-methylimidazolium methylsulfate?
A7: [BMIM][MeSO4] finds applications in various fields due to its unique properties:
- Solvent for extraction: It exhibits high selectivity and efficiency in separating aromatic compounds (like benzene, toluene, ethylbenzene) from aliphatic hydrocarbons. This is valuable in petrochemical processing and environmental remediation. [, , , , ]
- Electrolyte in batteries: Its high ionic conductivity makes it a potential candidate as an electrolyte in lithium-ion batteries. []
- Biomass pretreatment: [BMIM][MeSO4] can dissolve and fractionate lignocellulosic biomass, facilitating the extraction of valuable components like cellulose for biofuel production. [, , , ]
- Material synthesis: It serves as a medium for synthesizing nanomaterials, influencing their size, shape, and properties. [, ]
- Stabilizing agent: [BMIM][MeSO4] can stabilize the structure of enzymes, potentially enhancing their stability and activity in various applications. []
Q8: How does the solubility of gases like carbon dioxide (CO2) in [BMIM][MeSO4] compare to other ionic liquids?
A8: Interestingly, CO2 shows higher solubility in [BMIM][MeSO4] than in some other imidazolium-based ionic liquids. The solubility of CO2 is influenced by factors like alkyl chain length, anion type, and temperature. [, , ]
Q9: What is the significance of the salting-out effect in aqueous solutions of [BMIM][MeSO4]?
A9: Adding certain inorganic salts like potassium phosphate (K3PO4) to aqueous [BMIM][MeSO4] solutions can induce phase separation, a phenomenon known as salting-out. This effect is influenced by factors like the nature of the salt, concentration, and temperature. Salting-out is valuable for extracting and separating target compounds from aqueous solutions containing ionic liquids. [, ]
Q10: What is the environmental impact of 1-Butyl-3-methylimidazolium methylsulfate?
A10: While considered a "greener" alternative to some conventional solvents, the environmental impact of [BMIM][MeSO4] requires careful evaluation. Research into its biodegradability, toxicity, and potential accumulation in the environment is crucial to ensure its safe and sustainable use. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N,N-Diethyl-3-[4-(benzofuran-2-yl)phenoxy]propylamine](/img/structure/B1251785.png)




![(2R,4S,6S,7S,9Z,12S)-6,7,16-trihydroxy-18-methoxy-12-methyl-3,13-dioxatricyclo[13.4.0.02,4]nonadeca-1(15),9,16,18-tetraene-8,14-dione](/img/structure/B1251797.png)
![3,4-dihydroxy-5-[(8E,10E,14Z,16E)-1,2,3,4,5-pentahydroxy-6,20-dimethylhenicosa-8,10,14,16-tetraenyl]oxolan-2-one](/img/structure/B1251798.png)

![[9-Acetyloxy-6-(acetyloxymethyl)-18-hydroxy-2,6,10-trimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-5-yl] propanoate](/img/structure/B1251802.png)



![(1R,2S,10R,13S,15R)-12-cyano-10-(hydroxymethyl)-8-methoxy-16-methyl-11,16-diazatetracyclo[11.2.1.02,11.04,9]hexadeca-4(9),5,7-triene-15-carboxylic acid](/img/structure/B1251808.png)